molecular formula C17H28N6O B5657122 1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5657122
M. Wt: 332.4 g/mol
InChI Key: AUXIIOVHEGCRLD-UHFFFAOYSA-N
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Description

The chemical compound is a complex organic molecule, likely used in advanced chemical research due to its intricate structure.

Synthesis Analysis

  • The synthesis of such compounds typically involves multiple steps, integrating various chemical groups like isoxazole, piperidine, and triazole. For example, a related synthesis process was described by Rajkumar, Kamaraj, and Krishnasamy (2014), where they synthesized piperazine derivatives through a cyclo-condensation method, indicating a possible approach for synthesizing complex molecules like the one (Rajkumar et al., 2014).

Molecular Structure Analysis

  • Compounds with similar structural features often exhibit crystalline structures in specific space groups, as observed in the study by Karczmarzyk and Malinka (2004), who detailed the crystal and molecular structures of related isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

  • Chemicals with triazole and piperidine groups, like the one , often exhibit interesting reactivity patterns. For example, Thimmegowda et al. (2009) synthesized a biologically important heterocycle, indicating potential reactivity and application in biological contexts (Thimmegowda et al., 2009).

Physical Properties Analysis

  • The physical properties of such compounds would depend on their crystalline structure and molecular interactions. The study by Naveen et al. (2015) on a similar compound highlights the importance of intermolecular interactions in defining physical properties (Naveen et al., 2015).

Chemical Properties Analysis

  • The chemical properties of these compounds are likely influenced by their functional groups. Research by Sawant-Basak et al. (2013) on a related serotonin receptor partial agonist highlights how specific functional groups contribute to the compound's pharmacological activity, though different from the primary compound's context (Sawant-Basak et al., 2013).

properties

IUPAC Name

1-[4-ethyl-5-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-5-23-16(12-21(3)4)18-19-17(23)14-6-8-22(9-7-14)11-15-10-13(2)20-24-15/h10,14H,5-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXIIOVHEGCRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)CC3=CC(=NO3)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

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